molecular formula C11H20N4OSi2 B11847175 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one CAS No. 86527-16-4

1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one

Cat. No.: B11847175
CAS No.: 86527-16-4
M. Wt: 280.47 g/mol
InChI Key: KWRDUGFAJIGUGQ-UHFFFAOYSA-N
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Description

1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of two trimethylsilyl groups attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one typically involves the reaction of purine derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture interference. The reaction conditions often include refluxing the mixture for several hours to ensure complete silylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over the purity of reagents and solvents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although the trimethylsilyl groups generally remain inert under mild conditions.

    Hydrolysis: The trimethylsilyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl groups.

Major Products Formed

    Substitution Reactions: Products include various substituted purine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the purine ring.

    Hydrolysis: Products include hydroxylated purine derivatives.

Scientific Research Applications

1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a protecting group for hydroxyl functions in organic synthesis.

    Biology: It is studied for its potential interactions with biological macromolecules such as nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one exerts its effects is primarily through its ability to interact with nucleophilic sites on biological molecules. The trimethylsilyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The purine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,9-Bis(trimethylsilyl)-1H-purin-2(9H)-one
  • 1,9-Bis(trimethylsilyl)-1H-purin-4(9H)-one
  • 1,9-Bis(trimethylsilyl)-1H-purin-8(9H)-one

Uniqueness

1,9-Bis(trimethylsilyl)-1H-purin-6(9H)-one is unique due to the specific positioning of the trimethylsilyl groups on the purine ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective protection and modification of the purine ring, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

86527-16-4

Molecular Formula

C11H20N4OSi2

Molecular Weight

280.47 g/mol

IUPAC Name

1,9-bis(trimethylsilyl)purin-6-one

InChI

InChI=1S/C11H20N4OSi2/c1-17(2,3)14-7-12-9-10(14)13-8-15(11(9)16)18(4,5)6/h7-8H,1-6H3

InChI Key

KWRDUGFAJIGUGQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=CN(C2=O)[Si](C)(C)C

Origin of Product

United States

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